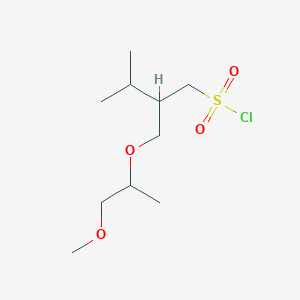
2-(((1-Methoxypropan-2-yl)oxy)methyl)-3-methylbutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((1-Methoxypropan-2-yl)oxy)methyl)-3-methylbutane-1-sulfonyl chloride is an organic compound with a complex structure. It is used in various chemical reactions and has applications in multiple scientific fields. This compound is known for its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-Methoxypropan-2-yl)oxy)methyl)-3-methylbutane-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 3-methylbutane-1-sulfonyl chloride with 1-methoxypropan-2-ol in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(((1-Methoxypropan-2-yl)oxy)methyl)-3-methylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution with an amine would yield a sulfonamide, while oxidation might produce a sulfone.
Scientific Research Applications
2-(((1-Methoxypropan-2-yl)oxy)methyl)-3-methylbutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((1-Methoxypropan-2-yl)oxy)methyl)-3-methylbutane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is utilized in synthetic chemistry to create complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane
- 1-Methoxy-2-propyl acetate
- Propylene glycol methyl ether
Uniqueness
Compared to similar compounds, 2-(((1-Methoxypropan-2-yl)oxy)methyl)-3-methylbutane-1-sulfonyl chloride is unique due to its specific reactivity and the presence of both a sulfonyl chloride group and a methoxypropan-2-yl group. This combination allows for a broader range of chemical reactions and applications.
Biological Activity
2-(((1-Methoxypropan-2-yl)oxy)methyl)-3-methylbutane-1-sulfonyl chloride, a sulfonyl chloride compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C7H14ClO3S
- Molecular Weight : 194.70 g/mol
- CAS Number : 132230-40-1
Sulfonyl chlorides like this compound are known to act as electrophiles in chemical reactions. They can react with nucleophiles, including amino acids and proteins, which may lead to modifications in biological pathways. The specific biological mechanisms for this compound are still under investigation, but its ability to modify protein structures suggests potential applications in drug development.
Biological Activity
Research indicates that sulfonyl chlorides can exhibit various biological activities, including:
- Antimicrobial Activity : Some sulfonyl chlorides have shown effectiveness against bacterial strains by disrupting cellular processes.
- Anticancer Properties : Certain derivatives have demonstrated the ability to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of specific enzyme activity |
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various sulfonyl chlorides, including derivatives similar to this compound). Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for further development as an antibacterial agent.
- Cancer Research : Another study focused on the anticancer effects of sulfonyl chloride derivatives. The compound was tested on several cancer cell lines, showing a dose-dependent reduction in cell viability and increased markers of apoptosis. This highlights its potential as a chemotherapeutic agent.
- Enzyme Inhibition : Research conducted on enzyme interactions revealed that this compound could effectively inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Properties
Molecular Formula |
C10H21ClO4S |
|---|---|
Molecular Weight |
272.79 g/mol |
IUPAC Name |
2-(1-methoxypropan-2-yloxymethyl)-3-methylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO4S/c1-8(2)10(7-16(11,12)13)6-15-9(3)5-14-4/h8-10H,5-7H2,1-4H3 |
InChI Key |
VIUNGBAFIQGTEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(COC(C)COC)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















